molecular formula C11H16O3 B7844841 1-(2,5-dimethoxyphenyl)propan-1-ol

1-(2,5-dimethoxyphenyl)propan-1-ol

Cat. No.: B7844841
M. Wt: 196.24 g/mol
InChI Key: HNTMARCMBGCYEC-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a propanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-dimethoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitropropene using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of 1-(2,5-dimethoxyphenyl)-1-propanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxyphenyl)-2-nitropropene: A precursor in the synthesis of 1-(2,5-dimethoxyphenyl)-1-propanol.

    1-(2,5-Dimethoxyphenyl)-1-propanone: An oxidation product of 1-(2,5-dimethoxyphenyl)-1-propanol.

    1-(2,5-Dimethoxyphenyl)propane: A reduction product of 1-(2,5-dimethoxyphenyl)-1-propanol

Uniqueness

1-(2,5-dimethoxyphenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h5-7,10,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTMARCMBGCYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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